1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine
Brand Name: Vulcanchem
CAS No.: 554407-29-3
VCID: VC3994413
InChI: InChI=1S/C9H10ClN3/c1-11-4-8-6-13-5-7(10)2-3-9(13)12-8/h2-3,5-6,11H,4H2,1H3
SMILES: CNCC1=CN2C=C(C=CC2=N1)Cl
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine

CAS No.: 554407-29-3

Cat. No.: VC3994413

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65 g/mol

* For research use only. Not for human or veterinary use.

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine - 554407-29-3

Specification

CAS No. 554407-29-3
Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
IUPAC Name 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine
Standard InChI InChI=1S/C9H10ClN3/c1-11-4-8-6-13-5-7(10)2-3-9(13)12-8/h2-3,5-6,11H,4H2,1H3
Standard InChI Key UOZTVRXSIYUKPH-UHFFFAOYSA-N
SMILES CNCC1=CN2C=C(C=CC2=N1)Cl
Canonical SMILES CNCC1=CN2C=C(C=CC2=N1)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound has the molecular formula C₉H₁₂ClN₃ and a molecular weight of 197.67 g/mol . Its IUPAC name, 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine, reflects the imidazo[1,2-a]pyridine backbone with substituents at specific positions. The SMILES notation (C[NH2]CC1=[N]=c2n(C1)cc(cc2)Cl) and InChIKey (APTHOXITVGQUKK-UHFFFAOYSA-N) further define its connectivity and stereochemical properties .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is limited, related imidazo[1,2-a]pyridine derivatives exhibit planar aromatic systems with bond lengths consistent with conjugated π-electron networks . For example, the C–N bond lengths in similar structures range from 1.32–1.38 Å, while C–Cl bonds measure approximately 1.74 Å . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methylamine group (δ ~2.3 ppm for CH₃ and δ ~3.5 ppm for NH₂) and aromatic protons (δ ~7.0–8.5 ppm) .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine involves multi-step protocols, often leveraging cyclization and cross-coupling reactions:

  • Core Formation: Imidazo[1,2-a]pyridine scaffolds are typically synthesized via Gould-Jacobs cyclization, where 2-aminopyridine derivatives react with α-haloketones or esters. For instance, bromopyruvic acid reacts with 2-amino-6-chloropyridine in dimethylformamide (DMF) to yield 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a precursor for further functionalization .

  • Side-Chain Introduction: The N-methylmethanamine group is introduced through nucleophilic substitution or reductive amination. In one approach, intermediates like 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde undergo condensation with methylamine, followed by reduction using sodium borohydride .

A patented method for analogous compounds employs N,N-dimethylformamide dimethyl acetal and bromoacetonitrile under reflux conditions, achieving yields of 72–77% after purification . Continuous flow synthesis techniques have also been explored to enhance efficiency, reducing reaction times to 20–40 minutes per step .

Analytical Validation

Synthetic batches are characterized using:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks at m/z 197.07 (M+H⁺) .

  • ¹³C NMR: Key signals include δ 160.7 ppm (C=O), δ 140.9 ppm (aromatic C–Cl), and δ 48.2 ppm (N–CH₃) .

  • HPLC Purity: Commercial samples report purities ≥98%, as verified by reverse-phase chromatography .

Pharmacological Properties

Anticancer Activity

Derivatives of 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine exhibit potent PI3Kα inhibitory activity, with IC₅₀ values as low as 1.94 nM against HCC827 lung cancer cells . Mechanistic studies reveal that these compounds induce G2/M cell cycle arrest and apoptosis by downregulating phospho-Akt and Bcl-2 proteins . Molecular docking simulations suggest strong interactions with the PI3Kα ATP-binding pocket, particularly through hydrogen bonds with Val851 and hydrophobic contacts with Trp780 .

Antimicrobial Effects

Schiff base derivatives incorporating this scaffold demonstrate broad-spectrum antimicrobial activity. For example, 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)-N-(4-nitrophenyl)methanimine inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The chloroimidazo moiety enhances membrane permeability, while the methanimine group disrupts microbial enzymatic pathways .

Structural and Computational Insights

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311++G(d,p) level reveal:

  • Electrostatic Potential: The chlorine atom and methylamine group create regions of high electron density, facilitating interactions with biological targets .

  • Frontier Molecular Orbitals: A small HOMO-LUMO gap (4.2 eV) indicates high reactivity, consistent with its role as a pharmacophore .

Molecular Docking

Docking studies against EGFR (PDB: 1M17) and Topoisomerase II (PDB: 3QX3) show binding energies of −9.2 kcal/mol and −8.7 kcal/mol, respectively . Key interactions include π-π stacking with Phe723 of EGFR and hydrogen bonding with Asn91 of Topoisomerase II .

Applications in Drug Development

PI3Kα Inhibitors

The compound serves as a precursor for 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which show submicromolar cytotoxicity against breast (MCF-7) and lung (HCC827) cancer cell lines . Optimized analogues like 13k (IC₅₀ = 0.09–0.43 µM) are under preclinical evaluation for oral bioavailability and toxicity profiles .

Antimicrobial Agents

Functionalization with thiomorpholine or piperidine groups yields compounds with enhanced Gram-negative activity. For instance, (6-chloroimidazo[1,2-a]pyridin-2-yl)(thiomorpholin-4-yl)methanone exhibits an MIC of 4 µg/mL against Pseudomonas aeruginosa .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator